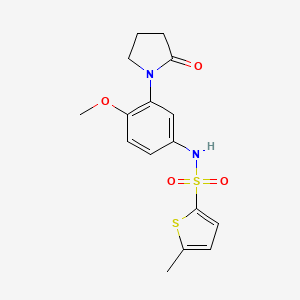

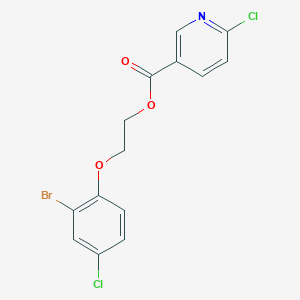

2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as HPPH and is known for its ability to bind to proteins in the body, making it a useful tool for studying protein interactions.

Scientific Research Applications

Anti-inflammatory and Antipyretic Applications

Research indicates that derivatives of pyridone and chromenopyridone, which share structural similarities with the specified compound, exhibit significant anti-inflammatory, ulcerogenic, and antipyretic properties. These molecules were synthesized to improve biological behavior, demonstrating promising in-vitro and in-vivo results. The study involved the synthesis of these compounds through a series of reactions, highlighting their potential in therapeutic applications due to their biological activities (Fayed et al., 2021).

Corrosion Inhibition

Another application involves the use of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors. These compounds were synthesized and evaluated for their effectiveness in preventing steel corrosion in acidic and oil mediums. The study demonstrates the potential of these compounds in industrial applications, particularly in protecting metallic surfaces against corrosive environments (Yıldırım & Cetin, 2008).

Coordination Chemistry and Antioxidant Activity

In coordination chemistry, pyrazole-acetamide derivatives have been synthesized and utilized to construct Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through various in-vitro assays, including DPPH, ABTS, and FRAP. The study highlights the structural and functional versatility of these compounds, emphasizing their potential in developing antioxidant agents (Chkirate et al., 2019).

Synthetic Routes and Chemical Properties

Research on the synthetic routes and chemical properties of related compounds, such as the stereoselective synthesis of activated cyclopropanes using a chiral auxiliary derived from pyridinium acetamide, showcases the utility of these molecules in organic synthesis. These studies provide insights into the mechanisms and efficiencies of different synthetic approaches, contributing to the broader field of synthetic organic chemistry (Kojima et al., 2004).

Antimicrobial Activity

Furthermore, thiazole, bisthiazole, pyridone, and bispyridone derivatives incorporating the pyridyl moiety, similar to the specified compound, have been synthesized and characterized for their antimicrobial activity. The research demonstrates the potential of these compounds in combating bacterial and fungal infections, highlighting their relevance in the development of new antimicrobial agents (Ali et al., 2010).

properties

IUPAC Name |

2-hydroxy-2-phenyl-N-(4-pyridin-2-yloxycyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-18(14-6-2-1-3-7-14)19(23)21-15-9-11-16(12-10-15)24-17-8-4-5-13-20-17/h1-8,13,15-16,18,22H,9-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNSUOVIJPQBDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2873110.png)

![(4-methylthiophen-2-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2873111.png)

![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)

![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)

![Tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2873120.png)

![2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2873128.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2873130.png)

![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2873131.png)